6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a tetrahydroisoquinoline moiety, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is synthesized separately, often starting from isoquinoline or its derivatives, through hydrogenation or other reduction methods.
Coupling Reaction: The final step involves coupling the brominated chromenone with the tetrahydroisoquinoline moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce specific functional groups within the molecule.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- 6-fluoro-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
- 6-iodo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
Uniqueness
The uniqueness of 6-bromo-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one lies in its bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
6-bromo-3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-15-5-6-17-14(9-15)10-16(19(23)24-17)18(22)21-8-7-12-3-1-2-4-13(12)11-21/h1-6,9-10H,7-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBZGKLIZHBSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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